Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-
Description
Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-, is a structurally complex ethanol derivative featuring a purine core modified with a 2-propenyloxy (allyloxy) group at the 6-position and an amino-ethanol substituent at the 2-position. The purine scaffold is a bicyclic aromatic system common in bioactive molecules, such as nucleobases (e.g., adenine and guanine) and pharmaceuticals.
Properties
CAS No. |
192867-35-9 |
|---|---|
Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[(6-prop-2-enoxy-7H-purin-2-yl)amino]ethanol |
InChI |
InChI=1S/C10H13N5O2/c1-2-5-17-9-7-8(13-6-12-7)14-10(15-9)11-3-4-16/h2,6,16H,1,3-5H2,(H2,11,12,13,14,15) |
InChI Key |
BZPOIPSDOITUOF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC(=NC2=C1NC=N2)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to yield dihydropurines.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropurines.
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling.
Pathways: It could modulate pathways related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol (CAS: 96225-80-8)
(R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol (CAS: 31383-66-1)
- Key Differences: Features a propanol backbone instead of ethanol and retains a 6-amino group on the purine.
- Implications: The propanol chain may alter solubility and membrane permeability.
- Similarity Score : 0.67 .
Ethanol Derivatives with Allyloxy Substituents
Ethanol, 2-[2-(2-propenyloxy)ethoxy]- (CAS: Not provided)
Ethanol, 2-[[6-chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinyl]amino]- (CAS: 104802-80-4)
- Key Differences : Substitutes the purine with a pyrimidine ring and introduces halogenated (Cl, Br) and methyl groups.
- The pyrimidine core may target thymidylate synthase or related enzymes .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Reactivity: The allyloxy group in the target compound may enable click chemistry applications (e.g., thiol-ene reactions), distinguishing it from analogues with stable ether or amino groups .
- Bioactivity: Purine derivatives with aminoethanol chains often exhibit kinase inhibitory or antiviral properties. The absence of direct bioactivity data for the target compound necessitates further studies .
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